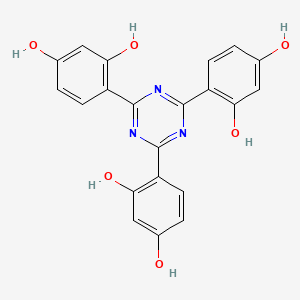

2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine

Description

2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine is a symmetrical triazine derivative with three 2,4-dihydroxyphenyl substituents. It is widely used as a UV absorber in polymers and plastics due to its strong absorption in the 300–400 nm range, peaking at 353 nm . The compound exhibits low volatility and superior compatibility with polyolefins compared to other UV stabilizers like UV-P (2-(2'-hydroxy-5'-methylphenyl)benzotriazole), enabling its use in high-temperature processing applications such as melt spinning . Its excellent wash fastness and stability make it a preferred additive in textiles and coatings, typically applied at 0.2–0.5 wt% .

Propriétés

IUPAC Name |

4-[4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6/c25-10-1-4-13(16(28)7-10)19-22-20(14-5-2-11(26)8-17(14)29)24-21(23-19)15-6-3-12(27)9-18(15)30/h1-9,25-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZWJGRZDJCDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570931 | |

| Record name | 4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(3-hydroxycyclohexa-2,5-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-23-7 | |

| Record name | Tris(2,4-dihydroxyphenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(3-hydroxycyclohexa-2,5-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine typically involves a multi-step process starting with cyanuric chloride. The first step involves the nucleophilic displacement of one chlorine atom with a phenolic moiety under basic conditions. This is followed by a Friedel-Crafts reaction using a Lewis acid catalyst, such as aluminum chloride, to replace the remaining chlorine atoms with aryl groups. Finally, the phenolic moiety is replaced with resorcinol using either a Lewis acid or protic acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the triazine ring, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones. Substitution reactions can lead to the formation of various substituted triazine derivatives.

Applications De Recherche Scientifique

UV Stabilization

Application Overview:

TDTA is predominantly used as a UV stabilizer in polymers and coatings. Its ability to absorb UV radiation protects materials from degradation caused by sunlight exposure.

Case Studies:

- Polyvinyl Chloride (PVC) Films: TDTA has been incorporated into PVC agricultural films to enhance their lifespan and performance under sunlight exposure. Studies have shown that films containing TDTA exhibit significantly improved weather resistance compared to those without it .

- Engineering Plastics: In engineering plastics, TDTA serves to maintain mechanical properties and color stability over extended periods when exposed to UV light .

Composites with Graphene

Application Overview:

Recent advancements have led to the development of TDTA-modified graphene composites. These materials leverage the UV-absorbing properties of TDTA while enhancing the dispersibility of reduced graphene oxide (rGO).

Research Findings:

- A study demonstrated that attaching TDTA to rGO via π-π stacking improved the composite's dispersity in solvents like DMF (dimethylformamide) and enhanced its UV absorption capabilities .

- The resulting TDTA/rGO composite shows promise for applications in electronics and materials science due to its improved thermal and mechanical properties.

Food Industry Applications

Application Overview:

TDTA is utilized as a colorant and additive in food products, contributing to both aesthetic appeal and stability against oxidative degradation.

Case Studies:

- Research has indicated that incorporating TDTA into food packaging materials can improve the shelf life of products by providing effective UV protection . This application is particularly relevant for products sensitive to light exposure.

Environmental Applications

Application Overview:

The environmental benefits of using TDTA stem from its capacity to reduce the degradation of materials and extend their useful life, thus minimizing waste.

Research Insights:

- Studies have highlighted that using TDTA in coatings can significantly reduce the frequency of repainting or replacement due to UV damage, leading to lower overall environmental impact from manufacturing processes .

Antioxidant Properties

Application Overview:

TDTA exhibits antioxidant properties that can be beneficial in various applications beyond UV stabilization.

Research Findings:

- Investigations into the antioxidant capacity of TDTA have shown its potential in formulations aimed at preventing oxidative stress in biological systems, which could have implications for pharmaceuticals and nutraceuticals .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| UV Stabilization | PVC films, engineering plastics | Enhanced durability |

| Graphene Composites | TDTA/rGO composites | Improved dispersibility & UV absorption |

| Food Industry | Colorant/additive in food packaging | Extended shelf life |

| Environmental | Coatings for reduced maintenance | Lower waste generation |

| Antioxidant Properties | Formulations for biological systems | Potential health benefits |

Mécanisme D'action

The mechanism of action of 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Triazine Derivatives and Their Properties

Key Research Findings

UV Absorption Efficiency

- This compound outperforms UV-P in polyolefin compatibility and thermal stability, making it suitable for high-temperature industrial processes .

- 2-(2-Hydroxy-4-methoxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine (Appolo-1164 GL) offers broader UV shielding but lower solubility in polar matrices compared to the dihydroxyphenyl variant .

Reactivity and Functionalization

- 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine demonstrates rapid reactivity with carbonyl groups, facilitating covalent organic framework (COF) assembly for drug delivery systems .

- Fluorinated derivatives like 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine leverage fluorine’s electron-withdrawing effects for precise mass spectrometry calibration .

Performance Limitations

- Thiophene-based triazines require functionalization at α-positions to enhance conjugation, complicating synthesis .

Activité Biologique

2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS Number: 2125-23-7) is a triazine derivative that has garnered attention due to its potential biological activities. This compound features a unique molecular structure that allows for a variety of interactions with biological systems. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyanuric chloride with resorcinol under acidic conditions. Various methods have been reported:

- Conventional Synthesis : Involves heating resorcinol and cyanuric chloride in the presence of aluminum chloride in nitrobenzene at controlled temperatures .

- Ionic Liquid Method : A one-pot synthesis utilizing acidic ionic liquids as both solvent and catalyst has been proposed, offering high yields and purity .

- Molecular Formula : C21H15N3O6

- Molecular Weight : 405.36 g/mol

- Melting Point : Greater than 300°C

Biological Activities

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. Specifically:

- They can inhibit enzymes involved in tumorigenesis such as DNA topoisomerase IIα and various kinases .

- The compound has shown potential in inducing apoptosis in cancer cells through enzyme inhibition and disruption of cellular processes.

Enzyme Inhibition

The compound has been noted for its ability to inhibit several key enzymes:

- Carbonic Anhydrases : Involved in regulating pH and fluid balance.

- Lysophosphatidic Acid Acyltransferase β : Plays a role in cancer progression.

- Kinases : Critical for cell signaling pathways involved in proliferation and survival .

CNS Receptor Binding

Additionally, compounds related to this compound have been studied for their interactions with central nervous system receptors:

- Histamine H4 receptors

- Serotonin 5-HT6 receptors

- Adenosine A2a receptors

Case Studies

Several studies have documented the biological activity of triazine derivatives:

- Study on Anticancer Properties : A study demonstrated that triazine derivatives could significantly reduce tumor growth in murine models by inhibiting specific cancer-related enzymes .

- Enzyme Inhibition Study : Research highlighted the effectiveness of triazines in inhibiting carbonic anhydrases and their potential use in treating conditions like glaucoma and cancer .

Summary Table of Biological Activities

| Activity Type | Target Enzymes/Receptors | Observed Effects |

|---|---|---|

| Anticancer | DNA Topoisomerase IIα | Inhibition of cell proliferation |

| Various Kinases | Induction of apoptosis | |

| Enzyme Inhibition | Carbonic Anhydrases | Regulation of pH and fluid balance |

| Lysophosphatidic Acid Acyltransferase β | Disruption of cancer progression | |

| CNS Interaction | Histamine H4 | Potential therapeutic effects on CNS disorders |

| Serotonin 5-HT6 | Modulation of mood and anxiety |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine, and how can high purity be achieved?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, derivatives of triazine can be synthesized by reacting phenolic compounds with cyanuric chloride under basic conditions. Evidence from related triazine syntheses (e.g., using DMF as a solvent, sodium carbonate as a base, and heating to 125°C) suggests optimizing molar ratios and reaction time to minimize side products . Purification typically involves recrystallization from ethyl acetate/isopropyl alcohol mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the triazine core and phenolic groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar triazine derivatives .

- FTIR : Identifies hydroxyl (-OH) and triazine ring vibrations (e.g., C=N stretching at ~1550 cm) .

Q. How can researchers assess the compound’s solubility and stability in aqueous/organic media?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents like DMSO, THF, and ethanol, followed by UV-Vis quantification at λ_max (~300 nm) .

- Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperature (25–80°C), analyzing samples via HPLC to track decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported photophysical properties, such as absorption/emission maxima?

- Methodology :

- Solvatochromic Studies : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., hexane, DMF, water). For example, polar solvents may induce redshifted emission due to intramolecular charge transfer, as seen in carbazole-triazine hybrids .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals and compare with experimental data to validate electronic transitions .

Q. How can the compound’s metal-chelating properties be exploited for environmental or biological applications?

- Methodology :

- Complexation Studies : Titrate the compound with metal ions (e.g., Fe, Cu) in buffered solutions, monitoring changes via UV-Vis spectroscopy or cyclic voltammetry. Related triazines form stable complexes with transition metals, enabling applications in ion sensing .

- Bioactivity Assays : Evaluate antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria, leveraging hydroxyl groups’ redox activity .

Q. What experimental designs mitigate challenges in functionalizing the triazine core without degrading phenolic groups?

- Methodology :

- Protection/Deprotection : Temporarily protect hydroxyl groups via silylation (e.g., using TMSCl) before introducing substituents (e.g., alkylation or halogenation) .

- Microwave-Assisted Synthesis : Reduce reaction time and side reactions during functionalization, as demonstrated in triazine-based MOF syntheses .

Q. How do structural modifications (e.g., halogenation) impact the compound’s electronic properties for optoelectronic applications?

- Methodology :

- Electrochemical Analysis : Perform cyclic voltammetry to measure HOMO/LUMO levels. Bromination at the phenyl rings (as in related triazines) lowers LUMO energy, enhancing electron-accepting capacity for OLEDs .

- Device Fabrication : Incorporate the compound into thin-film architectures (e.g., spin-coated layers) and measure charge mobility via space-charge-limited current (SCLC) techniques .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for the phenolic hydroxyl groups?

- Methodology :

- Potentiometric Titration : Re-measure pKa in standardized buffers (e.g., 0.1 M KCl) using a glass electrode, accounting for ionic strength effects .

- Comparative Studies : Cross-validate with computational pKa predictors (e.g., ACD/Labs) to identify outliers caused by experimental conditions .

Q. What factors contribute to variability in reported yields for triazine-based coordination polymers?

- Methodology :

- Crystallization Optimization : Screen solvent mixtures (e.g., DMF/water) and cooling rates to improve crystal growth, as seen in MOF syntheses .

- In Situ Monitoring : Use PXRD or Raman spectroscopy to track intermediate phases and adjust reaction kinetics .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.